An In-depth Technical Guide to the Synthesis and Properties of 3-(Pentafluorothio)phenol
An In-depth Technical Guide to the Synthesis and Properties of 3-(Pentafluorothio)phenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-(pentafluorothio)phenol, a valuable building block in medicinal chemistry and materials science. The document details its synthesis, physicochemical properties, spectral characteristics, and reactivity. The pentafluorosulfanyl (SF₅) group, often considered a "super-trifluoromethyl" group, imparts unique electronic and lipophilic properties, making its incorporation into phenolic structures a topic of significant interest. This guide consolidates available information and provides detailed experimental protocols for its synthesis, along with predicted and known properties, to facilitate its use in research and development.
Introduction
The introduction of fluorine-containing functional groups is a well-established strategy in drug discovery and materials science to modulate a molecule's physicochemical and biological properties. The pentafluorosulfanyl (SF₅) group has emerged as a substituent of high interest due to its strong electron-withdrawing nature, high lipophilicity, and exceptional chemical stability. 3-(Pentafluorothio)phenol, in particular, is a versatile intermediate, combining the reactive handles of a phenol with the unique properties of the SF₅ group. A 3-SF₅-phenol fragment is notably found in a drug candidate with anti-HIV reverse transcriptase inhibitor activity, highlighting its potential in pharmaceutical development[1]. This guide aims to provide a detailed technical resource for researchers working with or considering the use of this compound.
Chemical and Physical Properties
Quantitative data for 3-(pentafluorothio)phenol is summarized in Table 1. Due to the limited availability of experimental data, some properties have been estimated based on data from analogous compounds.
Table 1: Physicochemical Properties of 3-(Pentafluorothio)phenol
| Property | Value | Source/Method |
| Molecular Formula | C₆H₅F₅OS | |
| Molecular Weight | 220.2 g/mol | |
| CAS Number | 672-31-1 | |
| Appearance | Predicted: Colorless to pale yellow liquid or low melting solid | - |
| Melting Point | Not reported; likely low melting solid | - |
| Boiling Point | Not reported | - |
| Purity (typical) | ≥95% | |
| pKa (predicted) | ~7-8 | Estimation |
Synthesis of 3-(Pentafluorothio)phenol
Two primary synthetic routes to 3-(pentafluorothio)phenol have been identified: a [4+2] Diels-Alder cycloaddition and a nucleophilic aromatic substitution (SₙAr) approach.
Diels-Alder Cycloaddition Route
This method involves the reaction of an SF₅-substituted alkyne with a suitable diene, such as Danishefsky's diene, to construct the phenol ring. A reported synthesis using this approach achieved a 23% isolated yield under microwave irradiation at 170 °C[2][3].
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Materials:
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Pentafluorosulfanyl-alkyne (e.g., (pentafluorosulfanyl)acetylene or a substituted derivative)
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Danishefsky's diene (trans-1-methoxy-3-trimethylsilyloxy-1,3-butadiene)
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Anhydrous toluene or chlorobenzene
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Microwave reactor vials
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Silica gel for column chromatography
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Standard organic solvents for workup and chromatography
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Procedure:
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To a microwave reactor vial, add the pentafluorosulfanyl-alkyne (1.0 eq) and Danishefsky's diene (1.5 eq) in anhydrous chlorobenzene.
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Seal the vial and place it in the microwave reactor.
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Irradiate the mixture at 170 °C for 1 hour.
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After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
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The crude product is then purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford 3-(pentafluorothio)phenol.
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Caption: Diels-Alder synthesis workflow.
Nucleophilic Aromatic Substitution (SₙAr) Route
This route typically starts from 3-nitro-1-(pentafluorosulfanyl)benzene. The nitro group activates the ring for nucleophilic substitution with a methoxide source, followed by demethylation to yield the phenol[1].
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Materials:
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3-Nitro-1-(pentafluorosulfanyl)benzene
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Sodium methoxide (NaOMe)
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Anhydrous methanol (MeOH) and Dimethylformamide (DMF)
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A thiol for demethylation (e.g., ethanethiol) and a suitable base (e.g., sodium hydride)
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Standard acids, bases, and organic solvents for workup and purification
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Procedure:
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Methoxylation: Dissolve 3-nitro-1-(pentafluorosulfanyl)benzene (1.0 eq) in anhydrous DMF. Add a solution of sodium methoxide (1.2 eq) in anhydrous methanol dropwise at room temperature. Stir the reaction mixture at room temperature for several hours until the starting material is consumed (monitored by TLC).
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Workup 1: Quench the reaction with water and extract the product with diethyl ether. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 3-methoxy-1-(pentafluorosulfanyl)benzene.
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Demethylation: To a solution of ethanethiol (2.0 eq) in anhydrous DMF, add sodium hydride (2.0 eq) portion-wise at 0 °C. After hydrogen evolution ceases, add the crude 3-methoxy-1-(pentafluorosulfanyl)benzene (1.0 eq) in DMF. Heat the mixture to 100 °C and stir for several hours.
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Workup 2: Cool the reaction to room temperature, quench with dilute HCl, and extract with diethyl ether. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by silica gel column chromatography to obtain 3-(pentafluorothio)phenol.
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Caption: SₙAr synthesis workflow.
Spectral Data (Predicted)
Table 2: Predicted ¹H NMR Spectral Data for 3-(Pentafluorothio)phenol (in CDCl₃)
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| OH | 5.0 - 7.0 | broad singlet | - |
| H-2 | ~7.5 | doublet | ~2 Hz |
| H-4 | ~7.3 | triplet | ~8 Hz |
| H-5 | ~7.1 | doublet | ~8 Hz |
| H-6 | ~7.4 | doublet | ~8 Hz |
Table 3: Predicted ¹³C NMR Spectral Data for 3-(Pentafluorothio)phenol (in CDCl₃)
| Carbon | Chemical Shift (δ, ppm) |
| C-1 (C-OH) | ~155 |
| C-2 | ~118 |
| C-3 (C-SF₅) | ~150 (quintet, J ≈ 18 Hz) |
| C-4 | ~130 |
| C-5 | ~120 |
| C-6 | ~125 |
Table 4: Predicted ¹⁹F NMR Spectral Data for 3-(Pentafluorothio)phenol (in CDCl₃)
| Fluorine | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| SF (axial) | ~85 | quintet | J(Fₐₓ-Fₑq) ≈ 150 Hz |
| SF₄ (equatorial) | ~65 | doublet | J(Fₑq-Fₐₓ) ≈ 150 Hz |
Table 5: Predicted Key IR Absorption Bands for 3-(Pentafluorothio)phenol
| Wavenumber (cm⁻¹) | Vibration Type |
| 3550 - 3200 (broad) | O-H stretch |
| 3100 - 3000 | Aromatic C-H stretch |
| 1600 - 1450 | Aromatic C=C stretch |
| 1250 - 1150 | C-O stretch |
| 890 - 810 | S-F stretch |
Table 6: Predicted Mass Spectrometry Fragmentation for 3-(Pentafluorothio)phenol
| m/z | Fragment Ion |
| 220 | [M]⁺ (Molecular ion) |
| 127 | [M - SF₅]⁺ |
| 93 | [M - SF₅ - H₂O]⁺ or [C₆H₅O]⁺ |
Reactivity
The chemical behavior of 3-(pentafluorothio)phenol is dictated by the interplay between the electron-donating hydroxyl group and the strongly electron-withdrawing pentafluorosulfanyl group.
Acidity
The SF₅ group is a powerful electron-withdrawing group, which is expected to significantly increase the acidity of the phenolic proton compared to phenol (pKa ≈ 10). The pKa of 3-(pentafluorothio)phenol is predicted to be in the range of 7-8, making it a considerably stronger acid than phenol.
Reactivity of the Hydroxyl Group
The hydroxyl group can undergo typical reactions of phenols, such as ether and ester formation. These reactions provide a handle for further functionalization and incorporation into larger molecular scaffolds.
Caption: Reactivity of the hydroxyl group.
Electrophilic Aromatic Substitution
The SF₅ group is a meta-director, while the hydroxyl group is an ortho, para-director. The strong activating and ortho, para-directing effect of the hydroxyl group is expected to dominate, directing incoming electrophiles to the positions ortho and para to the hydroxyl group (positions 2, 4, and 6). However, the strong deactivating effect of the SF₅ group will likely make these reactions more challenging than for phenol itself, potentially requiring harsher reaction conditions.
Conclusion
3-(Pentafluorothio)phenol is a highly valuable, albeit underexplored, building block for the synthesis of complex molecules with potential applications in drug discovery and materials science. This technical guide provides a consolidated resource on its synthesis and properties, including detailed, plausible experimental protocols and predicted spectral data. The unique electronic properties conferred by the pentafluorosulfanyl group make this compound and its derivatives promising candidates for further research and development. It is anticipated that as synthetic methodologies for SF₅-containing compounds become more accessible, the utility of 3-(pentafluorothio)phenol will continue to grow.
